

# A Comparative Analysis of Experimental and Predicted Properties of 2-Phenyloctane

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Phenyloctane

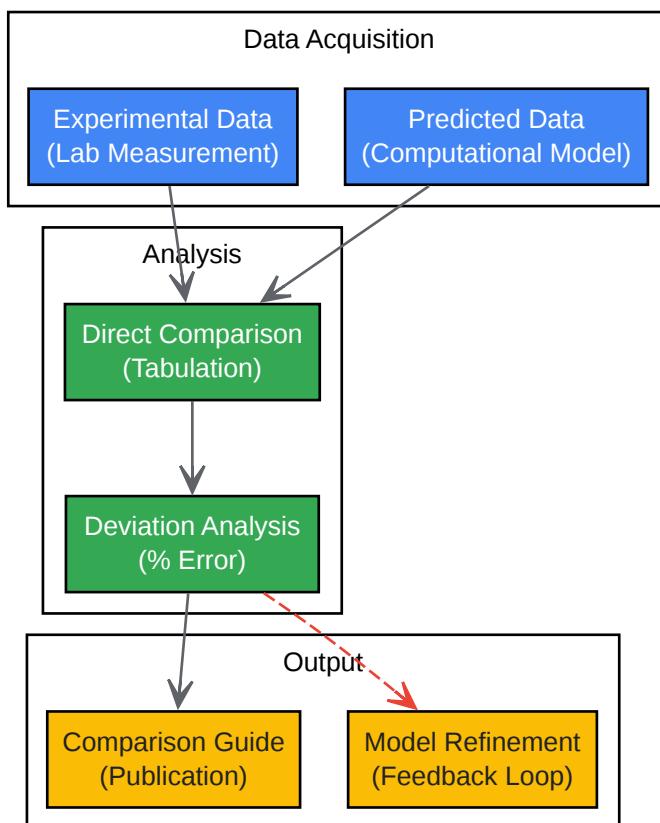
Cat. No.: B13413545

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the experimentally determined physicochemical properties of **2-phenyloctane** against values predicted by computational models.

Understanding the accuracy and limitations of predictive models is crucial for *in silico* drug design and development, where reliable estimations of molecular properties can significantly accelerate the screening and selection of potential drug candidates. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the comparative workflow.


## Data Presentation: A Side-by-Side Comparison

The following table summarizes the experimental and predicted values for key physicochemical properties of **2-phenyloctane**. This allows for a direct assessment of the accuracy of current prediction algorithms for this specific alkylbenzene.

| Property         | Experimental Value      | Predicted Value             | Prediction Method/Software                                  |
|------------------|-------------------------|-----------------------------|-------------------------------------------------------------|
| Boiling Point    | 252.6 °C at 760 mmHg[1] | 260.85 °C (estimate)<br>[2] | Estimation from structure                                   |
| Melting Point    | -38.9 °C[1][2]          | -45.3 ± 6.0 °C              | Advanced Chemistry Development (ACD/Labs) Percepta Platform |
| Density          | 0.857 g/cm³[1]          | 0.85 ± 0.06 g/cm³           | ACD/Labs Percepta Platform                                  |
| Refractive Index | 1.4837[1][2]            | 1.481 ± 0.02                | ACD/Labs Percepta Platform                                  |
| LogP             | 4.76050[1]              | 5.8 (XLogP3)[1][3]          | XLogP3 Algorithm                                            |

## Workflow for Comparing Experimental and Predicted Data

The following diagram illustrates the logical workflow involved in the comparison of experimental and predicted properties of a chemical compound like **2-phenyloctane**.



[Click to download full resolution via product page](#)

Caption: Workflow for property comparison.

## Experimental Protocols

The experimental values cited in this guide are determined through established laboratory techniques. The following are detailed methodologies for the key experiments.

### 1. Boiling Point Determination:

The boiling point of **2-phenyloctane** is determined using the distillation method.<sup>[4]</sup>

- Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating mantle.
- Procedure:
  - A sample of **2-phenyloctane** is placed in the distillation flask.

- The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor that is in equilibrium with the boiling liquid.
- The liquid is heated gently.
- The temperature is recorded when the liquid is boiling, and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.

## 2. Melting Point Determination:

The melting point is determined using a capillary tube method.

- Apparatus: Capillary tubes, a melting point apparatus with a heating block and a thermometer or an automated system.
- Procedure:
  - A small amount of solidified **2-phenyloctane** (achieved by cooling) is packed into a capillary tube.
  - The capillary tube is placed in the heating block of the melting point apparatus.
  - The sample is heated at a controlled rate.
  - The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range. For a pure substance, this range is typically narrow.

## 3. Density Measurement:

The density of liquid **2-phenyloctane** is measured using a pycnometer (specific gravity bottle).

- Apparatus: A pycnometer of a known volume, a precision balance, and a thermostatically controlled water bath.
- Procedure:

- The empty pycnometer is weighed.
- It is then filled with distilled water and weighed again to determine the mass of the water. This allows for the precise calibration of the pycnometer's volume at a specific temperature.
- The pycnometer is emptied, dried, and then filled with **2-phenyloctane**.
- The filled pycnometer is weighed to determine the mass of the **2-phenyloctane**.
- The density is calculated by dividing the mass of the **2-phenyloctane** by the volume of the pycnometer.

#### 4. Refractive Index Measurement:

The refractive index is determined using a refractometer, typically an Abbé refractometer.

- Apparatus: An Abbé refractometer, a light source (usually a sodium lamp), and a constant temperature water bath.
- Procedure:
  - A few drops of **2-phenyloctane** are placed on the prism of the refractometer.
  - The prisms are closed, and the sample is allowed to equilibrate to the desired temperature.
  - The light source is positioned, and the telescope is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
  - The refractive index is read directly from the instrument's scale.

In conclusion, while computational models provide valuable and rapid estimations of the physicochemical properties of **2-phenyloctane**, experimental verification remains the gold standard for obtaining precise and accurate data. The observed deviations between predicted and experimental values highlight the ongoing need for the refinement of predictive algorithms, particularly for complex molecules. This guide serves as a practical reference for researchers leveraging both *in silico* and experimental data in their scientific endeavors.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Phenyloctane | lookchem [lookchem.com]
- 2. chembk.com [chembk.com]
- 3. Octan-2-ylbenzene | C14H22 | CID 276115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [A Comparative Analysis of Experimental and Predicted Properties of 2-Phenyloctane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13413545#comparison-of-experimental-vs-predicted-properties-of-2-phenyloctane>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)